Tetrahydrofuran

Catalog No.
S591888
CAS No.
109-99-9
M.F
C4H8O
(CH2)3CH2O
C4H8O
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran

CAS Number

109-99-9

Product Name

Tetrahydrofuran

IUPAC Name

oxolane

Molecular Formula

C4H8O
(CH2)3CH2O
C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2

InChI Key

WYURNTSHIVDZCO-UHFFFAOYSA-N

SMILES

C1CCOC1

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
13.87 M
Miscible with alcohols, ketones, esters, hydrocarbons, and ethers.
Very soluble in acetone, benzene, ether, ethanol, and chloroform
30% IN WATER AT 25 °C
Miscible in water at 25 °C
1000.0 mg/mL
Solubility in water: freely soluble
Miscible

Synonyms

tetrahydrofuran

Canonical SMILES

C1CCOC1

Organic Synthesis:

  • THF is a popular solvent for organic synthesis due to its polarity, allowing it to dissolve a wide range of polar and non-polar compounds. This makes it suitable for various reactions, including:
    • Grignard reactions: Formation of organomagnesium compounds used in various carbon-carbon bond formations .
    • Diels-Alder reactions: Cycloaddition reactions used in the synthesis of complex organic molecules
    • Polymerization reactions: Used in the production of different types of polymers .

Chromatography:

  • THF is a valuable solvent in various chromatographic techniques for separating and purifying compounds. Its miscibility with water allows for its use in both normal-phase and reversed-phase chromatography:
    • Normal-phase chromatography: THF is used as the mobile phase to separate polar compounds based on their interaction with a polar stationary phase .
    • Reversed-phase chromatography: THF is mixed with water and other modifiers to form the mobile phase for separating non-polar and moderately polar compounds .

Electrochemistry:

  • THF is a suitable solvent for electrochemical research due to its:
    • High dielectric constant: Allows efficient separation of ionic charges, facilitating the study of electrochemical reactions .
    • Wide electrochemical window: Enables the study of various redox reactions without solvent decomposition .

Material Science Research:

  • THF plays a role in various material science applications, including:
    • Battery research: THF is used as a solvent in the development and characterization of electrolyte solutions for batteries .
    • Polymer research: THF is used to dissolve polymers for characterization techniques like gel permeation chromatography (GPC) and for studying polymer properties like their solution behavior .

Tetrahydrofuran is an organic compound with the molecular formula C4H8OC_4H_8O and is also known as oxolane. It is classified as a cyclic ether and is characterized by its colorless, volatile liquid form, which is miscible with water and has a low viscosity. Tetrahydrofuran is widely utilized as a solvent in various

  • Nucleophilic Reactions: It acts as a nucleophile in the formation of C-H bonds and can participate in ring-opening coupling reactions .
  • Radical Reactions: Tetrahydrofuran can undergo radical chain reactions when added to alkenes and alkynes, often initiated by dibenzoyl peroxide or through photochemical means .
  • Hydrogenation and Dehydration: It can react with hydrogen sulfide to form tetrahydrothiophene in the presence of solid acid catalysts .

Several methods exist for synthesizing tetrahydrofuran:

  • Acid-Catalyzed Dehydration: The most common industrial method involves dehydrating 1,4-butanediol using strong acids .
  • Hydroformylation: This method involves hydroformylating allyl alcohol followed by hydrogenation to produce 1,4-butanediol, which can then be converted to tetrahydrofuran .
  • Photochemical Methods: Recent advancements include the use of nickel catalysts for photochemical C-C bond formation from simple hydrocarbons .

Tetrahydrofuran has diverse applications across various industries:

  • Solvent: It is widely used as a solvent for resins, adhesives, and coatings due to its ability to dissolve a wide range of substances .
  • Polymer Production: Tetrahydrofuran serves as a precursor for poly(tetramethylene ether) glycol, which is essential in producing elastomeric fibers like Spandex .
  • Chemical Intermediate: It acts as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides .

Studies on tetrahydrofuran interactions reveal its reactivity with hydroxyl radicals and other atmospheric constituents. For instance, kinetic studies have shown that tetrahydrofuran reacts rapidly with hydroxyl radicals, which could have implications for understanding its behavior in the atmosphere . Additionally, research into its adsorption on surfaces like Ge(100) indicates that its interactions are governed by both kinetic and thermodynamic factors .

Tetrahydrofuran shares similarities with several other cyclic ethers. Below are some comparable compounds:

CompoundMolecular FormulaKey Characteristics
1,4-DioxaneC4H8O2C_4H_8O_2Contains two oxygen atoms; used as a solvent
2-MethyltetrahydrofuranC5H10OC_5H_{10}OA methylated derivative; used in fuel applications
TetrahydropyranC5H10OC_5H_{10}OSimilar structure; found in natural products

Uniqueness of Tetrahydrofuran

Tetrahydrofuran's unique properties stem from its ability to act both as a nucleophile and an electrophile in organic reactions. Its excellent solvency and low toxicity further distinguish it from similar compounds like 1,4-dioxane or tetrahydropyran. While other cyclic ethers may serve specific roles in synthesis or as solvents, tetrahydrofuran's versatility makes it particularly valuable across multiple applications in the chemical industry.

Toxicological Profile and Risk Assessment

Tetrahydrofuran demonstrates low ecotoxicity hazard characteristics based on comprehensive short-term and long-term test results across multiple aquatic species including fish, aquatic invertebrates, and plants [1] [2]. The compound's environmental risk profile has been extensively evaluated through standardized toxicological assessments that provide critical data for regulatory decision-making processes.

Aquatic Toxicity Assessment

The toxicological profile of tetrahydrofuran in aquatic environments reveals relatively low acute toxicity levels across diverse test organisms. Fish species demonstrate varying sensitivity levels, with the fathead minnow (Pimephales promelas) showing a 96-hour lethal concentration affecting 50% of the population at 2,160 milligrams per liter [27]. In contrast, aquatic invertebrates such as Daphnia magna exhibit higher tolerance levels, with 24-hour lethal concentration values reaching 5,930 milligrams per liter [27]. Algal species, represented by Scendesmus quadricauda, demonstrate no observable effect concentrations of 3,700 milligrams per liter over eight-day exposure periods [27].

Time-dependent toxicity studies reveal significant variations in lethal concentration values, with Leuciscus idus showing decreases of two to three orders of magnitude when comparing one-hour to 96-hour exposure periods [3]. This temporal variation underscores the importance of standardized exposure durations in toxicological assessments and highlights the progressive accumulation of toxic effects over extended exposure periods.

Risk Characterization and Environmental Thresholds

Environmental risk assessment frameworks utilize predicted no-effect concentration values derived from the most sensitive species tested. Fish early life stage tests with fathead minnows established no observable effect concentrations of 216 milligrams per liter, which when combined with an assessment factor of 50, yields a predicted no-effect concentration of 4.32 milligrams per liter for environmental protection purposes [27].

The compound's risk characterization indicates minimal environmental concern under typical exposure scenarios. Tetrahydrofuran does not present significant ecotoxicity hazards based on comprehensive testing across multiple trophic levels, including primary producers, primary consumers, and secondary consumers in aquatic ecosystems [1] [2].

Test OrganismEndpointConcentration (mg/L)Reference
Pimephales promelas (fathead minnow)96h-LC502,160OECD SIDS [27]
Daphnia magna (water flea)24h-LC505,930OECD SIDS [27]
Scendesmus quadricauda (algae)NOEC (8 days)3,700OECD SIDS [27]
Leuciscus idus (fish)LC50 (time varied)Variable (2-3 orders magnitude decrease)Minnesota Dept. Health [3]
Zebrafish larvaeLC50 (72h)15,400Environmental Health Perspectives [5]

Biodegradability and Environmental Persistence

Tetrahydrofuran exhibits inherently biodegradable characteristics under appropriate environmental conditions, though its classification as "not easily biodegradable" requires careful consideration of environmental factors that influence degradation rates [1] [12]. The compound's environmental persistence varies significantly depending on environmental compartment characteristics, microbial community composition, and prevailing physicochemical conditions.

Biodegradation Pathways and Mechanisms

Microbial degradation of tetrahydrofuran proceeds through well-characterized oxidation pathways initiated by specialized hydroxylase enzyme systems. The primary degradation pathway involves initial hydroxylation to form 2-hydroxytetrahydrofuran, which represents the first detectable metabolic intermediate in the biodegradation process [28]. This cyclic hemiacetal intermediate subsequently undergoes oxidation to gamma-butyrolactone, followed by ring opening to form 4-hydroxybutyrate [28] [29].

Research has identified multiple bacterial genera capable of tetrahydrofuran degradation, including Rhodococcus species, Pseudonocardia species, and Pseudallescheria boydii [12] [28]. Rhodococcus strains demonstrate complete degradation of 8 millimolar tetrahydrofuran solutions within four days under aerobic conditions, with culture optical density increasing threefold during the degradation process [12]. At concentrations above 10 millimolar, growth lag phases become prolonged, though complete growth inhibition does not occur [12].

The newly isolated Pseudallescheria boydii strain ZM01 demonstrates exceptional tetrahydrofuran degradation capabilities, tolerating maximum concentrations of 260 millimolar while completely degrading 5 millimolar solutions within 48 hours [28]. The maximum degradation rate achieved by this strain reaches 133.40 milligrams tetrahydrofuran per hour per gram dry weight, indicating significant potential for bioremediation applications [28].

Environmental Persistence Characteristics

Environmental persistence of tetrahydrofuran varies considerably across different environmental compartments due to varying degradation mechanisms and environmental conditions. In atmospheric environments, the compound demonstrates rapid degradation through hydroxyl radical reactions, with estimated half-lives of 7.3 hours [27]. This rapid atmospheric degradation significantly reduces long-term environmental accumulation potential and limits atmospheric transport distances.

Groundwater environments present more complex persistence scenarios due to reduced oxygen availability and limited microbial diversity compared to surface waters. Tetrahydrofuran demonstrates relatively high persistence in groundwater systems, with the compound not breaking down as easily compared to surface water environments [3]. The high water solubility and low octanol-water partition coefficient values facilitate rapid transport through soil matrices while limiting adsorption to organic matter and mineral surfaces [26].

Surface water persistence is generally lower than groundwater persistence due to enhanced volatilization potential and increased microbial activity. The compound's volatility results in short-duration residence times in surface waters, with minimal risk of exposure to aquatic organisms under typical environmental conditions [3]. Biodegradation rates in surface waters are enhanced by diverse microbial communities and favorable oxygen conditions for aerobic degradation processes.

PropertyValueEnvironmental Implication
Water SolubilityCompletely miscibleHigh mobility in groundwater [26]
Henry's Law ConstantLowLow volatilization from water [26]
Octanol-Water Partition Coefficient (log Kow)<3Low soil/sediment adsorption [2]
Vapor PressureHigh (volatile)Rapid atmospheric loss [27]
Atmospheric Half-life (OH reaction)7.3 hoursRapid atmospheric degradation [27]
Biodegradability ClassificationInherently biodegradablePotential for biological breakdown [1]
Bioaccumulation PotentialLow (not bio-accumulative)No food chain accumulation [1]
Degradation PathwayMetabolite/IntermediateDegrading OrganismDetection Status
Oxidation Pathway2-HydroxytetrahydrofuranPseudallescheria boydii ZM01Confirmed by GC analysis [28]
Oxidation Pathwayγ-ButyrolactoneRhodococcus spp., Pseudonocardia spp.Detected in multiple studies [12] [29]
Oxidation Pathway4-HydroxybutyraldehydeMultiple bacterial speciesProposed intermediate [29]
Oxidation Pathway4-HydroxybutyrateMultiple bacterial speciesConfirmed by GC-MS [28]
Alternative PathwaySuccinateTCA cycle organismsCommon metabolic intermediate [29]
Final MineralizationCO2 + H2OComplete mineralizationComplete biodegradation [28]

Hydrate Formation and Interfacial Free Energy Studies

Tetrahydrofuran hydrate formation represents a significant area of research interest due to the compound's unique ability to form stable hydrate structures at atmospheric pressure and temperatures above the ice point. The hydrate formation process involves complex thermodynamic and kinetic phenomena that have been extensively studied using both experimental and computational approaches.

Hydrate Structure and Formation Thermodynamics

Tetrahydrofuran forms structure II hydrates with water at a stoichiometric composition of 1:17 molar ratio, corresponding to 19% tetrahydrofuran by weight [14]. This hydrate structure melts at 4.4 degrees Celsius under atmospheric pressure conditions, making it an ideal model system for hydrate research applications [14]. The formation process involves encapsulation of tetrahydrofuran molecules within water cage structures, stabilized through non-bonded interactions between guest molecules and the water lattice framework [14].

Hydrate formation kinetics demonstrate complex multi-stage behavior characterized by distinct growth phases with varying formation rates. Experimental studies conducted at 273.15 Kelvin and 14.53 megapascals pressure reveal three distinct formation stages with average rates of 0.19, 1.25, and 0.56 millimoles per hour respectively [7]. The initial stage involves slow nucleation and growth processes, followed by rapid crystal development, and concluding with mass transfer-limited growth as hydrate crystals propagate into the bulk solution [7].

Crystal Morphology and Growth Characteristics

Tetrahydrofuran hydrate crystals exhibit octahedral morphologies under controlled growth conditions, with crystal structure becoming increasingly defective at higher subcooling temperatures [15]. Single crystal growth studies demonstrate that growth rates increase proportionally with subcooling temperature, though excessive subcooling results in skeletal octahedral structures with significant structural imperfections [15].

Salt presence significantly influences hydrate crystal growth behavior, with 3.5% sodium chloride solutions producing dramatic growth rate reductions averaging 83% compared to freshwater systems [15]. Salt inhibition effects manifest through thermodynamic subcooling modifications and alterations in crystal growth habits, resulting in parallel intergrowth formations of octahedral hydrate crystals [15].

Interfacial Free Energy Determinations

Interfacial free energy measurements for tetrahydrofuran hydrate-water interfaces have been determined through both experimental and computational approaches. Molecular dynamics simulations using the mold integration-host methodology predict interfacial free energy values of 27±2 millijoules per square meter at 500 bar pressure [8]. These computational predictions demonstrate excellent agreement with experimental data of 24±8 millijoules per square meter, validating the accuracy of molecular simulation approaches for hydrate interfacial property predictions [8].

The interfacial free energy values are critical for understanding hydrate nucleation and growth processes, as they determine the thermodynamic driving forces for crystal formation and propagation. Lower interfacial free energy values facilitate hydrate nucleation by reducing the energy barrier for critical nucleus formation, while higher values require greater driving forces to initiate crystallization processes [8].

Molecular-Level Interfacial Properties

Molecular dynamics simulations reveal detailed insights into interfacial structure and dynamics during hydrate formation processes. Water molecules at hydrate-solution interfaces exhibit altered local structures compared to bulk liquid phases, with these structural modifications influencing hydrate formation kinetics [17]. The F3 order parameter analyses demonstrate progressive ordering of water molecules at interfaces, corresponding to enhanced hydrate growth rates during active formation periods [17].

Interfacial studies on copper surfaces reveal significant effects on tetrahydrofuran solution behavior under hydrate-forming conditions. Copper surfaces promote tetrahydrofuran molecule adsorption, followed by dense water film formation that creates strong resistance to water molecule ordering around tetrahydrofuran for hydrate formation [17]. These surface effects demonstrate the importance of heterogeneous nucleation processes in practical hydrate formation applications.

ParameterValueReference
Stoichiometric Ratio (THF:H2O)1:17 molar ratio (19% by weight)Journal of Crystal Growth [14]
Hydrate Structure TypeStructure IIJournal of Crystal Growth [14]
Melting Temperature (°C)4.4Journal of Crystal Growth [14]
Formation PressureAtmosphericCrystal Growth & Design [15]
Interfacial Free Energy (mJ/m²)27(2) - experimental, 24(8) - simulationJournal of Chemical Physics [8]
Growth Rate (average)0.19-1.25 mmol/h (varies by stage)Applied Energy [7]
Crystal MorphologyOctahedral crystalsCrystal Growth & Design [15]

Physical Description

Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6°F. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an ether-like odor.

Color/Form

Colorless, mobile liquid
Water-white liquid
Colorless liquid

XLogP3

0.5

Boiling Point

151 °F at 760 mm Hg (NTP, 1992)
65.0 °C
65 °C
66 °C
151°F

Flash Point

6 °F (NTP, 1992)
6 °F (closed cup); -4 °F (open cup)
-14.5 °C (closed cup)
-14.5 °C c.c.
6°F

Vapor Density

2.5 (NTP, 1992) (Relative to Air)
2.5 (Air = 1)
Relative vapor density (air = 1): 2.5
2.5

Density

0.888 at 68 °F (USCG, 1999)
0.8833 g/cu cm at 25 °C
Relative density (water = 1): 0.89
0.89

LogP

0.46 (LogP)
log Kow = 0.46
0.46
0.46 (estimated)

Odor

Ether-like odor
FAINT FRUITY ODOR

Melting Point

-163.3 °F (NTP, 1992)
-108.3 °C
-108.44 °C
-108.3°C
-108.5 °C
-163.3°F
-163°F

UNII

3N8FZZ6PY4

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

114 mm Hg at 59 °F ; 145 mm Hg at 68° F (NTP, 1992)
162.22 mmHg
1.62X10+2 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 19.3
132 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Peroxide (as hydrogen peroxide): 0.015%, water: 0.02%

Other CAS

109-99-9
24979-97-3
1693-74-9

Wikipedia

Tetrahydrofuran

Biological Half Life

A single oral application of 300 mg/kg THF as a 10% aqueous solution was given to rats (strain and sex not given). The animals were killed 10-300 min following application and the THF concentration in liver, kidneys, brain, spleen, muscle, adipose tissue, and blood determined (gel column, mass spectroscopy). The highest THF value in the blood was at 1 hr post-application (about 200 mg/kg). The biological half-life in blood was 5 hr. THF concentrations in adipose tissue and kidneys were 1.3-1.4 times higher than in blood; levels in liver, brain, spleen, and muscle were similar to blood. Comparable levels were found in two rabbits after oral application of 700 mg/kg (half-life 4-6 hr; THF(adipose tissue)/THF(blood) ratio 1.4, ratio for remaining organs 0.5-0.9). In a second experiment with rats, 300 mg/kg doses were again used. THF concentration in blood was measured over 24 hr. It climbed rapidly to a maximum of 150 mg/kg 1.5-2 hr post-application; thereafter it declined gradually to null over 24 hr. Biological half-life in blood: 7.5 hr. /Translated from German/
Ten healthy male human volunteers were exposed at 50 and 200 ppm THF in air in 2- and 3-hr exposures, each separated by 1 hour of rest. The biological half-life was found to be 32 minutes for alveolar air, and 118 minutes for urine following the peak that occurred at the end of exposure.

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Manufactured by catalytic hydrogenation of maleic anhydride.
(1) Catalytic hydrogenation of furan with nickel catalyst. (2) Acid-catalyzed dehydration of 1,4-butanediol.
Decarboxylation of furfural with zinc-chromium-molybdenum catalyst with hydroxylation to THF.
The Reppe process involves a reaction between acetylene and formaldehyde to give 2-butyne-1,4-diol, with subsequent hydrogenation to 1,4-butanediol ... The saturated diol is very readily cyclized to THF with elimination of water by acid catalysis above 100 °C. Suitable catalysts include inorganic acids, acidic aluminum silicates, and earth or rare-earth oxides.
For more Methods of Manufacturing (Complete) data for Tetrahydrofuran (7 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Organic fiber manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
Wholesale and retail trade
Furan, tetrahydro-: ACTIVE
0.025% Butylated hydroxytoluene (BHT) present to prevent peroxide formation.
Commercial material is supplied stabilized with a phenolic antioxidant which is effective under normal closed storage conditions in preventing the formation and accumulation of peroxide. ... Copper chloride /is used/ for removal of trace amt of peroxides. ... The use of lithium tetrahydroaluminum is only recommended for drying tetrahydrofuran which is peroxide-free and is not grossly wet. ... Peroxides in THF may be destroyed by passing through activated carbon at 20-66 °C with contact time > 2 min.

Analytic Laboratory Methods

Method: NIOSH 1609, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: tetrahydrofuran; Matrix: air; Detection Limit: 0.05 mg/sample.
Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: tetrahydrofuran; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 1.6 ug/L.
Method: EPA-OGWDW/TSC 524.3; Procedure: gas chromatography/mass spectrometry; Analyte: tetrahydrofuran; Matrix: finished drinking waters; Detection Limit: 0.14 ug/L.
Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: 2-xylene; Matrix: surface- or ground-water; Detection Limit: 1.028 ug/L.
For more Analytic Laboratory Methods (Complete) data for Tetrahydrofuran (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Tetrahydrofuran can be separated from biological fluids after injection onto packed gas chromatography columns with flame ionization detector or in a closed vessel or by controlled temp diffusion from the liquid phase into the air above the sample (head space). Tetrahydrofuran has a relative retention time of 0.78 min (ethanol= 1.9 min).
Occupational exposure to tetrahydrofuran was studied by analysis of environmental air, blood, alveolar air, and urine from 58 workers in a video tape manufacturing plant /by using/ head space gas chromatography with a FID detector.

Storage Conditions

Store in a cool, dry, well-ventilated location. Store away from heat, oxidizing materials, and sunlight. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.
Purified tetrahydrofuran should not be stored for more than a few months after its container has been opened if it contains no oxidation inhibitor. In this case, it is potentially explosive because of peroxide formation.
NO open flames, NO sparks, and NO smoking. Closed system, ventilation, explosion-proof electrical equipment and lighting. Do NOT use compressed air for filling, discharging, or handling.
Distillation or alkali treatment of stabilized tetrahyrofuran removes the involatile anti-oxidant, and the solvent must be restabilized or stored under nitrogen to prevent formation during storage, which should not exceed a few days duration in the absence of stabilizer.
THF can be stored in the usual steel containers.

Stability Shelf Life

Tetrahydrofuran will auto-oxidize in the presence of light & O2 to form resinous products that color water from pink to brown at conc above 100-250 mg/l.
May form, organic peroxides when exposed to air or light but usually inhibited against peroxide formation.
Upon contact with air, THF may decompose into explosive peroxides & carbon monoxide.

Dates

Modify: 2023-08-15

Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran

Kazuhiko Hayashi, Yoshimi Ichimaru, Kirara Sugiura, Azusa Maeda, Yumi Harada, Yuki Kojima, Kanae Nakayama, Masanori Imai
PMID: 33790075   DOI: 10.1248/cpb.c21-00013

Abstract

Lithium cations were observed to accelerate the hydrolysis of esters with hydroxides (KOH, NaOH, LiOH) in a water/tetrahydrofuran (THF) two-phase system. Yields in the hydrolysis of substituted benzoates and aliphatic esters using the various hydroxides were compared, and the effects of the addition of lithium salt were examined. Moreover, it was presumed that a certain amount of LiOH was dissolved in THF by the coordination of THF with lithium cation and hydrolyzed esters even in the THF layer, as in the reaction by a phase-transfer catalyst.


Bioactive tetrahydrofuran lignans from roots, stems, leaves and twigs of Anogeissus rivularis

Wannee Sukbangnop, Anowar Hosen, Sakchai Hongthong, Chutima Kuhakarn, Patoomratana Tuchinda, Suppisak Chaturonrutsamee, Sariyarach Thanasansurapong, Radeekorn Akkarawongsapat, Jitra Limthongkul, Chanita Napaswad, Arthit Chairoungdua, Kanoknetr Suksen, Narong Nuntasaen, Vichai Reutrakul
PMID: 33766743   DOI: 10.1016/j.fitote.2021.104885

Abstract

Four previously undescribed tetrahydrofuran lignans, named anorisols A-D (1-4) and fourteen known compounds (5-18) were isolated from the roots, stems, leaves and twigs of Anogeissus rivularis. The chemical structures were elucidated on the basis of their spectroscopic data and by comparison with the literature data. The absolute configurations of 1-4 were established by comparison of the experimental ECD spectra with the calculated ECD spectra. Some isolated compounds were evaluated for their cytotoxic activity as well as anti-HIV-1 activity employing reverse transcriptase (RT) and syncytium reduction assays using the
MC99 virus in 1A2 cell line systems. Compound 6 displayed the most potent activity in syncytium inhibition assay with effective concentration at 50% (EC
) value of 13.3 μM (SI >3.0). In the reverse transcriptase assay, compound 1 exhibited moderate activity with IC
value of 213.9 μM.


Rational Design of Near-Infrared-Absorbing Pt(II)-Chelated Azadipyrromethene Dyes as a New Generation of Photosensitizers for Synergistic Phototherapy

Mingdang Li, Yunjian Xu, Menglong Zhao, Feiyang Li, Wei Feng, Teng Feng, Shujuan Liu, Qiang Zhao
PMID: 33296600   DOI: 10.1021/acs.inorgchem.0c02631

Abstract

Pt(II) photosensitizers are emerging as novel Pt anticancer agents for cancer photodynamic therapy (PDT) to avoid uncontrollable toxicity of cisplatin. However, the application of Pt(II) photosensitizers is limited by tumor hypoxia and the poor penetration depth of excitation light. To overcome these drawbacks, exploiting the next generation of Pt anticancer agents is of urgent need. According to theoretical calculations, novel near-infrared (NIR)-absorbing Pt(II)-chelated azadipyrromethene dyes (
, where X = N, C, and S) were designed. Importantly, spin-orbit coupling of the Pt atom could promote the intersystem crossing of a singlet-to-triplet transition for converting oxygen to singlet oxygen (
O
), and the azadipyrromethene skeleton could provide a strong photothermal effect. As expected,
exhibited intense NIR absorption and synergistic PDT and photothermal effects with low dark cytotoxicity. Furthermore, water-soluble and biocompatible
nanoparticles (
) were prepared that achieved effective tumor cell elimination with low side effects under 730 nm light irradiation in vitro and in vivo. This pioneering work could push the exploitation of NIR-absorbing metal-chelated azadipyrromethene dyes, so as to promote the positive evolution of phototherapy agents.


Replacement of the Common Chromium Source CrCl

Dong Geun Lee, Jun Won Baek, Jung Hyun Lee, Hyun Ju Lee, Yeong Hyun Seo, Junseong Lee, Chong Gu Lee, Bun Yeoul Lee
PMID: 33671782   DOI: 10.3390/molecules26041167

Abstract

CrCl
(thf)
is a common starting material in the synthesis of organometallic and coordination compounds of Cr. Deposited as an irregular solid with no possibility of recrystallization, it is not a purity guaranteed chemical, causing problems in some cases. In this work, we disclose a well-defined form of the THF adduct of CrCl
([CrCl
(μ-Cl)(thf)
]
), a crystalline solid, that enables structure determination by X-ray crystallography. The EA data and XRD pattern of the bulk agreed with the revealed structure. Moreover, its preparation procedure is facile: evacuation of CrCl
·6H
O at 100 °C, treatment with 6 equivalents of Me
SiCl in a minimal amount of THF, and crystallization from CH
Cl
. The ethylene tetramerization catalyst [iPrN{P(C
H
-
-Si(nBu)
)
}
CrCl
]
[B(C
F
)
]
prepared using well-defined [CrCl
(μ-Cl)(thf)
]
as a starting material exhibited a reliably high activity (6600 kg/g-Cr/h; 1-octene selectivity at 40 °C, 75%), while that of the one prepared using the impure CrCl
(thf)
was inconsistent and relatively low (~3000 kg/g-Cr/h). By using well-defined [CrCl
(μ-Cl)(thf)
]
as a Cr source, single crystals of [(CH
CN)
CrCl
]
[B(C
F
)
]
and [{Et(Cl)Al(N(iPr)
)
}Cr(μ-Cl)]
were obtained, allowing structure determination by X-ray crystallography, which had been unsuccessful when the previously known CrCl
(thf)
was used as the Cr source.


Cometabolic degradation of 1,4-dioxane by a tetrahydrofuran-growing Arthrobacter sp. WN18

Peng Wang, Fei Li, Wenmin Wang, Ruofan Wang, Yadong Yang, Tingchen Cui, Na Liu, Mengyan Li
PMID: 33866286   DOI: 10.1016/j.ecoenv.2021.112206

Abstract

1,4-Dioxane (dioxane), an emerging groundwater contaminant, is frequently detected in landfill leachates with its structural analog, tetrahydrofuran (THF). Along with undesirable leakage of landfill leachates, dioxane and THF inevitably percolate into groundwater leading to a broader region of contamination. Cometabolic bioremediation is an effective approach to manage commingled THF and dioxane pollution. In this study, a newly isolated bacterium Arthrobacter sp. WN18 is able to co-oxidize dioxane with THF as the primary substrate. Meanwhile, the THF-induced thmADBC gene cluster was responsible for the dioxane degradation rate indicating THF monooxygenase is the essential enzyme that initializing α-hydroxylation of THF and dioxane. Further, γ-butyrolactone and HEAA were characterized as the key metabolites of THF and dioxane, respectively. In addition, WN18 can tolerate the inhibition of trichloroethylene (5.0 mg/L) as a representative of co-existing leachate constituent, and sustain its activity at various pH (5-11), temperatures (15-42 °C), and salinities (up to 4%, as NaCl wt). Like other Arthrobacter species, WN18 also exhibited the capability of fixing nitrogen. All this evidence indicates the feasibility and advantage of WN18 as a thmADBC-catalyzed inoculator to bioremediate co-contamination of THF and dioxane.


[Nucleic Acids-based Elucidation of Molecular Mechanisms of Mutagenesis and Development of Gene Therapy Methods]

Tetsuya Suzuki
PMID: 33268685   DOI: 10.1248/yakushi.20-00192

Abstract

DNA preserves and inherits genetic information. 7,8-dihydro-8-oxoguanine (G
) and abasic sites are some of the most common DNA lesions generated endogenously in living organisms and they induce mutations. The resultant mutations in our DNA cause diseases such as cancers. G
and abasic sites are known to induce mutations at the positions of the lesions. We revealed G
induced mutations at points distant from a lesion besides mutations at the lesion site in human cells when WRN helicase or DNA polymerase λ was knocked down. In addition, an abasic site analog, tetrahydrofuran, also induced the same type of mutations and large deletions. Thus, these endogenous DNA damages could induce more diverse mutations than previously thought. Recently, much research toward the development of gene therapy approaches has been carried out to apply gene therapy in a clinical setting. In this study, we found that the usual plasmid DNA with suitable transcription regulatory sequences achieved durably expressed transgenes in mouse liver. In addition, we successfully improved gene-correction efficiency with tailed duplex DNA fragments by introducing a second mismatch. These results give us important information to apply a transgene expression approach and tailed duplexes in a clinical setting.


Solvent independent symmetry-breaking charge separation in terrylenediimide guanine-quadruplex nanoparticles

Natalia E Powers-Riggs, Xiaobing Zuo, Ryan M Young, Michael R Wasielewski
PMID: 33261490   DOI: 10.1063/5.0027471

Abstract

G-quadruplex assemblies are a promising tool for self-assembling π-stacked chromophore arrays to better understand their photophysics. We have shown that coupling a single guanine moiety to terrylenediimide (TDI) produces a structure (GTDI) that self-assembles in tetrahydrofuran (THF) into a nearly monodisperse guanine-quadruplex structure having 16 π-stacked layers (GTDI
)
. The TDI surfaces were determined to have a high degree of cofacial overlap and underwent quantitative symmetry-breaking charge separation (SB-CS) upon photoexcitation. Here, we more deeply examine the relationship between solvent and aggregate formation and develop insights into structure-function relationships over a variety of solvent polarities and hydrogen-bonding capabilities. At high concentrations, GTDI assembles into guanine-quadruplex structures (GTDI
)
in THF and toluene, as well as (GTDI
)
in pyridine and benzonitrile. Transient absorption spectroscopy shows that SB-CS occurs in all solvents, regardless of their static dielectric constants, but the SB-CS yield is determined by structure. Solvent polarity independent SB-CS generation is also observed in GTDI films, where there is a complete absence of solvent.


Studies toward the Synthesis of Amphidinolide C1: Stereoselective Construction of the C(1)-C(15) Segment

Sheila Namirembe, Lu Yan, James P Morken
PMID: 33180502   DOI: 10.1021/acs.orglett.0c03134

Abstract

An enantioselective synthesis of the C(1)-C(15) segment of the marine natural product amphidinolide C has been accomplished by a route that includes a stereoselective boron-Wittig reaction to furnish a trisubstituted alkenylboronate. In addition, the route employs enantioselective alkene diboration to install the C(6) hydroxyl group which undergoes intramolecular conjugate addition to establish a tetrahydrofuran ring. Lastly, a catalytic Suzuki-Miyaura cross-coupling is accomplished to construct the C(9)-C(10) bond.


Explicit Representation of Cation-π Interactions in Force Fields with 1/

Aysegul Turupcu, Julian Tirado-Rives, William L Jorgensen
PMID: 33048555   DOI: 10.1021/acs.jctc.0c00847

Abstract

The binding energies for cation-π complexation are underestimated by traditional fixed-charge force fields owing to their lack of explicit treatment of ion-induced dipole interactions. To address this deficiency, an explicit treatment of cation-π interactions has been introduced into the OPLS-AA force field. Following prior work with atomic cations, it is found that cation-π interactions can be handled efficiently by augmenting the usual 12-6 Lennard-Jones potentials with 1/
terms. Results are provided for prototypical complexes as well as protein-ligand systems of relevance for drug design. Alkali cation, ammonium, guanidinium, and tetramethylammonium were chosen for the representative cations, while benzene and six heteroaromatic molecules were used as the π systems. The required nonbonded parameters were fit to reproduce structure and interaction energies for gas-phase complexes from density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level. The impact of the solvent was then examined by computing potentials of mean force (pmfs) in both aqueous and tetrahydrofuran (THF) solutions using the free-energy perturbation (FEP) theory. Further testing was carried out for two cases of strong and one case of weak cation-π interactions between druglike molecules and their protein hosts, namely, the JH2 domain of JAK2 kinase and macrophage migration inhibitory factor. FEP results reveal greater binding by 1.5-4.4 kcal/mol from the addition of the explicit cation-π contributions. Thus, in the absence of such treatment of cation-π interactions, errors for computed binding or inhibition constants of 10
-10
are expected.


A Stable Naked Dithiolene Radical Anion and Synergic THF Ring-Opening

Yuzhong Wang, Yaoming Xie, Pingrong Wei, Soshawn A Blair, Dongtao Cui, Michael K Johnson, Henry F Schaefer 3rd, Gregory H Robinson
PMID: 32985175   DOI: 10.1021/jacs.0c08495

Abstract

Reaction of the lithium dithiolene radical
with the imidazolium salt [{(Me)CN(
-Pr)}
CH]
[Cl]
(in a 1:1 molar ratio) gives the first stable naked anionic dithiolene radical
, which, when coupled with hexasulfide, [{(Me)CN(
-Pr)}
CH]
[S
]
(
), and N-heterocyclic silylene
, unexpectedly results in synergic THF ring-opening via a radical mechanism.


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